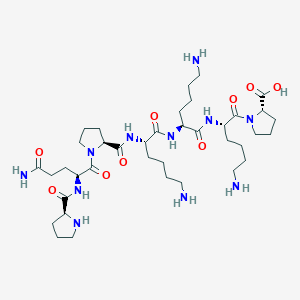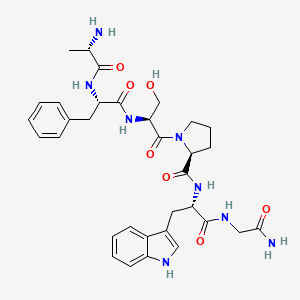
L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.
化学反応の分析
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the proline and lysine residues.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions include modified peptides with altered functional properties, which can be used for various applications.
科学的研究の応用
Chemistry
Catalysis: The peptide can act as a catalyst in certain organic reactions due to its unique structure.
Biology
Protein Engineering: Used in the design of novel proteins with specific functions.
Enzyme Inhibition: Potential inhibitor of enzymes due to its specific amino acid sequence.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Biomarker Discovery: Used in the identification of disease biomarkers.
Industry
Food Industry: Enhances the flavor and texture of food products.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
作用機序
The mechanism of action of L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, protein-protein interactions, and metabolic regulation.
類似化合物との比較
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-prolyl-L-proline
Uniqueness
L-Proline, L-prolyl-L-glutaminyl-L-prolyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
205385-47-3 |
|---|---|
分子式 |
C38H67N11O9 |
分子量 |
822.0 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C38H67N11O9/c39-18-4-1-10-25(34(53)46-27(12-3-6-20-41)36(55)49-23-9-15-30(49)38(57)58)44-33(52)26(11-2-5-19-40)45-35(54)29-14-8-22-48(29)37(56)28(16-17-31(42)50)47-32(51)24-13-7-21-43-24/h24-30,43H,1-23,39-41H2,(H2,42,50)(H,44,52)(H,45,54)(H,46,53)(H,47,51)(H,57,58)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
GPUDIWKEEMRKEF-FLMSMKGQSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)


![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)
